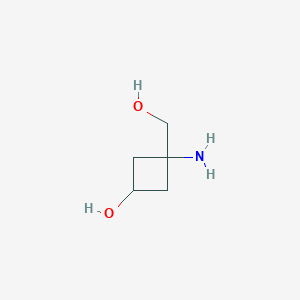
3-Amino-3-(hydroxymethyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol is a cyclobutanol derivative with a unique molecular structure. This compound is characterized by the presence of an amino group and a hydroxymethyl group attached to a cyclobutane ring. Its distinct stereochemistry, with both substituents in the (1s,3s) configuration, contributes to its specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through subsequent reactions. For example, hydroxylation of a cyclobutane derivative followed by amination can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency.
Purification Techniques: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Aldehydes and Carboxylic Acids: From oxidation reactions.
Primary Amines: From reduction reactions.
Substituted Cyclobutanol Derivatives: From substitution reactions.
Scientific Research Applications
(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-(methylamino)cyclobutan-1-ol: A similar compound with a methylamino group instead of an amino group.
(1s,3s)-3-(hydroxymethyl)cyclobutan-1-ol: A compound with only a hydroxymethyl group and no amino group.
Uniqueness
(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxymethyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-amino-3-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H11NO2/c6-5(3-7)1-4(8)2-5/h4,7-8H,1-3,6H2 |
InChI Key |
RVYUBOSUUCWAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


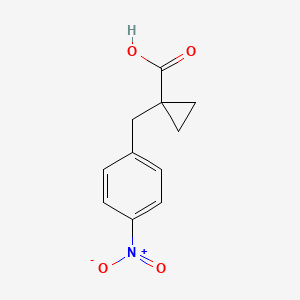
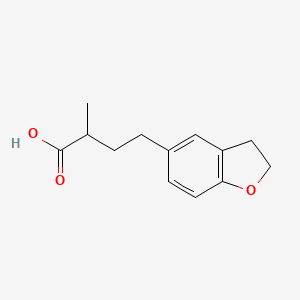
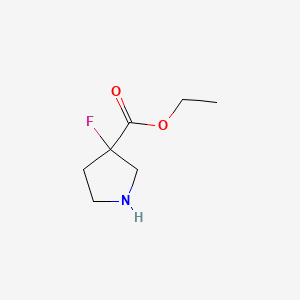
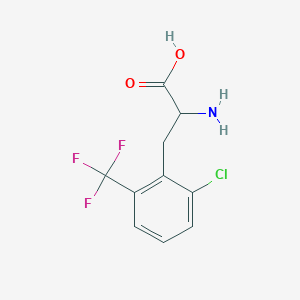
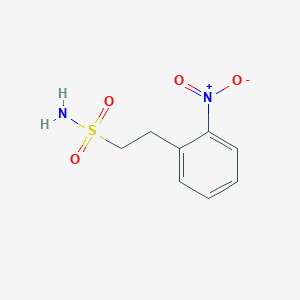
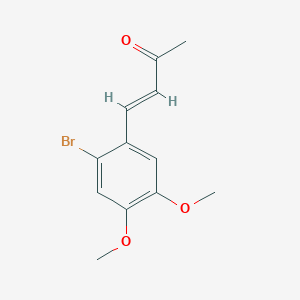
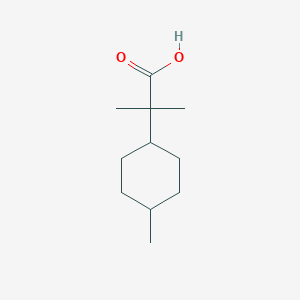
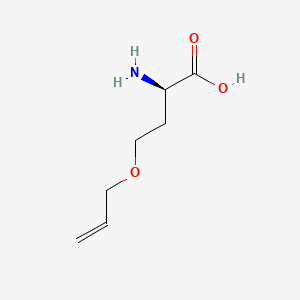

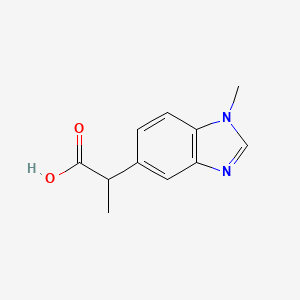
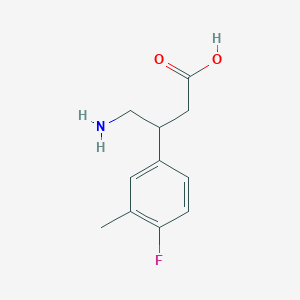


![4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
